H-Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2

Hemolysis Membrane disruption Mast cell degranulation

Bombolitin II (BLT2, CAS 95732-43-7) is an 18-residue, C-terminally amidated antimicrobial peptide belonging to the bombolitin family—five structurally related heptadecapeptides originally isolated from the venom of the North American bumblebee Megabombus pennsylvanicus. The peptide is characterized by a net positive charge (+1 to +2 at physiological pH), a high hydrophobic moment, and a pronounced tendency to adopt amphipathic α-helical conformation upon interaction with lipid membranes.

Molecular Formula C83H149N23O21
Molecular Weight 1805.2 g/mol
Cat. No. B12381580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2
Molecular FormulaC83H149N23O21
Molecular Weight1805.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)N
InChIInChI=1S/C83H149N23O21/c1-18-46(13)65(105-79(123)60(36-62(110)111)101-83(127)67(50(17)108)106-82(126)66(47(14)19-2)104-75(119)55(28-22-25-31-86)96-71(115)52(87)39-107)81(125)100-58(34-43(7)8)77(121)92-48(15)69(113)95-54(27-21-24-30-85)73(117)98-56(32-41(3)4)72(116)90-38-61(109)94-53(26-20-23-29-84)74(118)103-64(45(11)12)80(124)99-57(33-42(5)6)76(120)93-49(16)70(114)97-59(35-51-37-89-40-91-51)78(122)102-63(44(9)10)68(88)112/h37,40-50,52-60,63-67,107-108H,18-36,38-39,84-87H2,1-17H3,(H2,88,112)(H,89,91)(H,90,116)(H,92,121)(H,93,120)(H,94,109)(H,95,113)(H,96,115)(H,97,114)(H,98,117)(H,99,124)(H,100,125)(H,101,127)(H,102,122)(H,103,118)(H,104,119)(H,105,123)(H,106,126)(H,110,111)/t46-,47-,48-,49-,50+,52-,53-,54-,55-,56-,57-,58-,59-,60-,63-,64-,65-,66-,67-/m0/s1
InChIKeyLSBFDHCHMBNMLF-DDOGDPSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bombolitin II (H-Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2) Procurement Guide for Membrane-Active Peptide Research


Bombolitin II (BLT2, CAS 95732-43-7) is an 18-residue, C-terminally amidated antimicrobial peptide belonging to the bombolitin family—five structurally related heptadecapeptides originally isolated from the venom of the North American bumblebee Megabombus pennsylvanicus [1]. The peptide is characterized by a net positive charge (+1 to +2 at physiological pH), a high hydrophobic moment, and a pronounced tendency to adopt amphipathic α-helical conformation upon interaction with lipid membranes [1][2]. Bombolitin II lyses both eukaryotic erythrocytes and synthetic liposomes, releases histamine from mast cells, and stimulates phospholipase A2 activity—properties it shares conceptually with melittin and mastoparan, yet its specific residue composition confers distinct membrane-binding energetics and target-cell selectivity profiles that cannot be extrapolated from other bombolitins [1][3].

Why Generic Antimicrobial Peptides Cannot Replace Bombolitin II in Membrane Selectivity Studies


Bombolitins share a conserved C-terminal nonapeptide (LGKVLAGHV/LVKVLVGHV/LGKALSHL-NH₂ motif) but diverge substantially in their N-terminal decapeptide regions—Bombolitin II contains Ser-1 and Asp-5, unique polar/acidic residues absent in Bombolitin I (Thr-5, Met-6) and Bombolitin V (extensive hydrophobic replacements) [1]. These sequence differences are not cosmetic: a 2019 direct comparison demonstrated that Bombolitin II and its interspecies analog BL6 (differing at only a subset of positions) exhibit a ~36-fold difference in DPC micelle binding affinity (Kd = 1.23 × 10⁻⁴ M vs. 3.4 × 10⁻⁶ M) and divergent antimicrobial specificity—BII preferentially inhibits Saccharomyces cerevisiae while BL6 targets Escherichia coli [2]. Consequently, substituting Bombolitin II with Bombolitin I, III, or V for a membrane-binding or selectivity assay introduces uncontrolled variables in binding kinetics, folding-coupled partitioning, and organism-specific potency that cannot be corrected by simple dose adjustment [1][2].

Quantitative Differential Evidence for Bombolitin II vs. Closest Analogs: Hemolysis, Binding, Folding, and Selectivity


Guinea Pig Erythrocyte Hemolytic Potency: Bombolitin II vs. Bombolitin V and Melittin

In the seminal characterization study, Bombolitin V was identified as the most hemolytic bombolitin, with an ED₅₀ of 0.7 µg/mL (≈ 4 × 10⁻⁷ M) on guinea pig erythrocytes, a potency equivalent to melittin and approximately 5-fold greater than Bombolitin II, whose hemolytic ED₅₀ was subsequently reported as 3.9 ± 0.06 µg/mL in the same erythrocyte model [1][2]. This 5.6-fold difference in lytic potency is sequence-driven and provides a quantitative window for selecting Bombolitin II when attenuated hemolytic background is desirable relative to the maximally lytic family members.

Hemolysis Membrane disruption Mast cell degranulation

DPC Micelle Binding Affinity: Bombolitin II (MBII) vs. Interspecies Analog BL6

A direct fluorescence-based binding study using tryptophan-labeled peptides and dodecylphosphocholine (DPC) micelles determined the dissociation constant (Kd) of a tryptophan-modified Bombolitin II variant (MBII) as (1.23 ± 0.13) × 10⁻⁴ M, compared to (3.4 ± 1.7) × 10⁻⁶ M for the interspecies analog BL6 [1]. This 36-fold difference (exceeding two orders of magnitude when considering the upper uncertainty bound) quantitatively demonstrates that minor primary sequence variations between bombolitin family members translate into substantially altered membrane partitioning energetics, with BL6 binding DPC micelles approximately 36 times more tightly than MBII.

Membrane binding Fluorescence spectroscopy Micelle partitioning

Membrane-Induced α-Helical Content: Bombolitin II vs. BL6, BI, and BIII

Circular dichroism (CD) spectroscopy revealed that upon full binding to DPC micelles, MBII achieves 78% α-helical content, whereas BL6 reaches only 60% helicity under identical conditions [1]. By comparison, earlier studies of Bombolitin I and Bombolitin III in sodium dodecyl sulfate (SDS) micelles reported 60–70% α-helical content [1][2]. The 18-percentage-point differential between MBII (78%) and BL6 (60%) indicates that Bombolitin II undergoes a more complete disorder-to-order transition upon membrane engagement, a property directly linked to its distinct target-cell selectivity profile.

Circular dichroism Secondary structure Membrane-induced folding

Selective Antimicrobial Activity: Bombolitin II Preferentially Targets Saccharomyces cerevisiae over Escherichia coli

Automated microbial growth analysis in the 2019 comparative study demonstrated that Bombolitin II specifically inhibits the growth of Saccharomyces cerevisiae (a fungal model), whereas its close analog BL6 more effectively inhibits Escherichia coli (a Gram-negative bacterial model) [1]. This asymmetry in antimicrobial specificity was not predictable from sequence similarity alone and was attributed to BII's formation of a rigid, helically ordered structure upon membrane binding, in contrast to BL6's largely disordered membrane-bound conformation [1].

Antimicrobial selectivity Fungus vs. bacteria Growth inhibition

Sequence and Net Charge Differentiation: Bombolitin II Contains a Unique N-Terminal Acidic Residue Absent in Bombolitin I and V

Bombolitin II is the only member of the Megabombus pennsylvanicus bombolitin family that incorporates an aspartic acid residue at position 5 (Asp-5). Bombolitin I carries Thr-5 and Met-6; Bombolitin III carries Ile-3 and Met-4; Bombolitin V is extensively substituted across its N-terminal half [1]. These substitutions alter net charge and the distribution of polar vs. hydrophobic residues along the helical axis, which modeling studies have shown affects the angle of membrane insertion and the stability of transmembrane pores [2].

Peptide engineering Structure-activity relationship Amphipathicity

Recommended Application Scenarios for Bombolitin II Based on Quantitative Differential Evidence


Antifungal Mechanism-of-Action Studies Targeting Saccharomyces cerevisiae Membranes

Bombolitin II is the bombolitin of choice for antifungal membrane disruption studies. Direct comparative evidence shows that BII preferentially inhibits Saccharomyces cerevisiae, while its analog BL6 preferentially targets Escherichia coli [1]. Researchers investigating fungal membrane permeabilization, ergosterol-dependent peptide binding, or yeast cell wall traversal should procure Bombolitin II rather than BL6, Bombolitin I, or Bombolitin V, as the latter analogs either lack demonstrated antifungal selectivity or possess substantially higher hemolytic background that may confound fungal-specific readouts [1][2].

Membrane Binding Energetics: Calibration of Peptide-Micelle Partitioning Assays Using a Well-Characterized Moderate-Affinity Binder

With a DPC micelle Kd of 1.23 × 10⁻⁴ M, Bombolitin II provides a moderately weak membrane binding benchmark that sits between the high-affinity BL6 (Kd = 3.4 × 10⁻⁶ M) and truly weak binders [1]. This intermediate affinity makes BII an ideal reference peptide for calibrating fluorescence-based partitioning assays, surface plasmon resonance (SPR) biosensor surfaces, or isothermal titration calorimetry (ITC) experiments where both bound and unbound populations must be experimentally resolvable across a practical concentration range. Researchers should not substitute BL6 for this calibration role, as its 36-fold tighter binding shifts the dynamic range substantially [1].

Coupled Folding-Binding Studies Using Circular Dichroism Spectroscopy

Bombolitin II's high membrane-induced α-helical content (78% upon DPC micelle binding) provides a strong, easily quantifiable CD signal at 222 nm that is approximately 18 percentage points above BL6 (60%) and above the 60–70% range reported for BI and BIII [1][2]. This large dynamic range in helicity change makes BII the optimal substrate for experiments designed to deconvolute the temporal order of membrane binding vs. secondary structure formation, particularly in stopped-flow CD or synchrotron radiation CD (SRCD) setups where signal-to-noise ratio is critical [1].

Peptide Engineering Scaffold Requiring a Mid-Sequence Anionic Residue for pH-Responsive Design

Bombolitin II is the only bombolitin family member containing an aspartic acid residue (Asp-5) within its N-terminal helix [1]. This unique chemical handle enables pH-dependent charge-switching designs (e.g., protonation of Asp-5 at endosomal pH), site-specific conjugation via amide coupling, or electrostatic repulsion engineering—none of which can be achieved with Bombolitin I (Thr-5, Met-6), Bombolitin III (Ile-3, Met-4), or Bombolitin V [1]. Procurement of Bombolitin II for SAR campaigns ensures access to this functionalizable position.

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